molecular formula C9H10N2O3S B13109791 1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione CAS No. 328386-27-2

1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione

Cat. No.: B13109791
CAS No.: 328386-27-2
M. Wt: 226.25 g/mol
InChI Key: ZDUBGWWTNXSFFU-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxymethyl-2,5-dihydrothiophene with pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst. The reaction mixture is usually heated under reflux, and the product is isolated by filtration and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a dihydropyrimidine derivative .

Scientific Research Applications

1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiophene ring with a pyrimidine ring makes it a versatile compound for various applications.

Properties

CAS No.

328386-27-2

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

1-[4-(hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N2O3S/c12-4-6-3-8(15-5-6)11-2-1-7(13)10-9(11)14/h1-3,8,12H,4-5H2,(H,10,13,14)

InChI Key

ZDUBGWWTNXSFFU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(S1)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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